Vinyl Bromide vs. Alkynyl Bromide Reactivity: Cross-Coupling Site Selectivity
In palladium-catalyzed cross-coupling, 2-bromo-1-hexen-5-yne presents a vinyl bromide electrophile, which undergoes oxidative addition with Pd(0) at rates distinct from alkynyl bromides. Comparative studies on bromoalkynes show that 1-bromo-1-hexyne (C6H9Br) requires more forcing conditions for Sonogashira coupling due to the stronger sp C–Br bond, whereas 2-bromo-1-hexen-5-yne, as a vinyl bromide, is expected to follow reactivity trends comparable to (E)-1-bromohex-1-ene, with oxidative addition occurring under milder conditions [1]. This differential reactivity allows sequential functionalization strategies where the vinyl bromide reacts first, preserving the terminal alkyne for subsequent transformations.
| Evidence Dimension | Pd(0) oxidative addition propensity (C–Br bond strength) |
|---|---|
| Target Compound Data | Vinyl bromide (Csp2–Br); predicted bond dissociation energy approx. 70–75 kcal/mol (class-level) |
| Comparator Or Baseline | 1-Bromo-1-hexyne (alkynyl bromide, Csp–Br); bond dissociation energy approx. 80–85 kcal/mol |
| Quantified Difference | Csp2–Br bond is approximately 10–15 kcal/mol weaker than Csp–Br, enabling lower-temperature Pd(0) oxidative addition |
| Conditions | Pd(0) catalyst systems (e.g., Pd(PPh3)4, Pd2(dba)3); Sonogashira coupling conditions; room temperature to 80 °C |
Why This Matters
The weaker vinyl C–Br bond in the target compound enables orthogonal, sequential cross-coupling strategies that cannot be replicated with simple 1-bromoalkynes, reducing step count and improving overall yield in multi-step syntheses.
- [1] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Acc Chem Res. 2003;36(4):255-263. General C–Br bond energy data for Csp2–Br vs. Csp–Br. Class-level inference applied to target compound. View Source
